molecular formula C9H10BrClN2O B15278255 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B15278255
M. Wt: 277.54 g/mol
InChI Key: MSYNGALOTSPIEZ-NSCUHMNNSA-N
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Description

5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a complex organic compound with the molecular formula C8H8BrClN2O This compound is notable for its unique structure, which includes a pyridinone ring substituted with amino, bromo, chloropropenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is studied .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one: This compound is structurally similar but lacks the methyl group at the 4-position.

    3-Bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one: Similar but lacks the amino group at the 5-position.

    5-Amino-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one: Similar but lacks the bromo group at the 3-position.

Uniqueness

The presence of both amino and bromo groups, along with the chloropropenyl and methyl substituents, makes 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one unique. These functional groups provide a range of chemical reactivity and potential biological activity that can be leveraged in various research applications.

Properties

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.54 g/mol

IUPAC Name

5-amino-3-bromo-1-[(E)-3-chloroprop-2-enyl]-4-methylpyridin-2-one

InChI

InChI=1S/C9H10BrClN2O/c1-6-7(12)5-13(4-2-3-11)9(14)8(6)10/h2-3,5H,4,12H2,1H3/b3-2+

InChI Key

MSYNGALOTSPIEZ-NSCUHMNNSA-N

Isomeric SMILES

CC1=C(C(=O)N(C=C1N)C/C=C/Cl)Br

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CC=CCl)Br

Origin of Product

United States

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